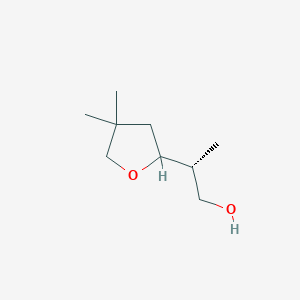

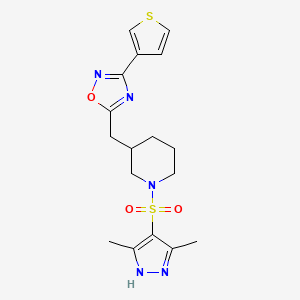

5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole" is a novel molecule that incorporates several structural motifs known for their biological activities. The 1,2,4-oxadiazole core is a heterocyclic compound that has been extensively studied for its potential in drug development due to its versatility and presence in compounds with various pharmacological activities . The molecule also contains a pyrazole moiety, which is another important pharmacophore in medicinal chemistry, often associated with antimicrobial and anticancer properties . Additionally, the presence of a piperidine ring is noteworthy as it is frequently found in bioactive molecules, including those with antimicrobial activity .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides . In the case of compounds with a pyrazole moiety, the synthesis may involve the introduction of the pyrazole group into the oxadiazole ring, as seen in the synthesis of 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives . The synthesis of similar compounds with piperidine rings often includes the reaction of chloromethylated precursors with piperidine in the presence of a base .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques would provide detailed information about the molecular framework, including the positions of the substituents and the nature of the heterocyclic systems present in the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring is known for its nucleophilic sites, which can undergo various chemical reactions, including substitution and addition . The sulfonyl group attached to the piperidine ring could also be a site for chemical modification, potentially leading to the synthesis of a diverse array of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in organic solvents and water, melting point, and stability under different conditions. These properties are crucial for determining the compound's suitability for further development as a pharmaceutical agent. The presence of the sulfonyl group and the piperidine ring could affect the compound's polarity and, consequently, its solubility profile . The stability of the oxadiazole ring under physiological conditions would also be an important factor to consider .

科学的研究の応用

Synthesis and Biological Activities

Synthesis and Evaluation : The compound 5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole and its derivatives have been synthesized and evaluated for various biological activities. One study involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were assessed for their butyrylcholinesterase (BChE) inhibitory activity and subjected to molecular docking studies to determine their binding affinity with the human BChE protein. The compounds showed significant interactions with key amino acid residues, suggesting potential therapeutic applications (Khalid et al., 2016).

Antimicrobial and Antitubercular Properties : Another research focused on benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. Molecular docking studies were conducted against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) to understand the compounds' mode of inhibition. Certain compounds demonstrated good antibacterial activity against various bacterial strains and showed potential as antitubercular agents (Shingare et al., 2022).

Anticancer Evaluation

Anticancer Activities : The anticancer activities of derivatives containing the 1,3,4-oxadiazole moiety have been extensively studied. One research found that derivatives with piperazine substituents exhibited significant anticancer activity across various cancer cell lines, highlighting their potential as therapeutic agents (Turov, 2020). Another study synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anticancer activities, finding moderate cytotoxicity against breast cancer cell lines and suggesting further investigation into their therapeutic potential (Redda & Gangapuram, 2007).

Molecular Structure Investigations

Structural Analysis : The molecular structures of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized and analyzed using X-ray crystallography, Hirshfeld, and DFT calculations. The study provided insights into the intermolecular interactions and electronic properties of the compounds, contributing to a better understanding of their potential biological activities (Shawish et al., 2021).

特性

IUPAC Name |

5-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c1-11-16(12(2)20-19-11)27(23,24)22-6-3-4-13(9-22)8-15-18-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDVYXZPGJXRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)

![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)